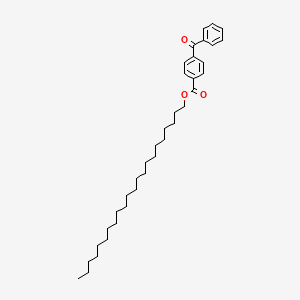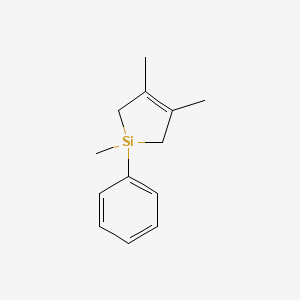
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is a silicon-containing five-membered cyclic diene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene with a silicon-containing reagent in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can convert the silole to its corresponding silane.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Silole oxides.
Reduction: Silanes.
Substitution: Various substituted siloles depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and high electron acceptability facilitate its role as an electron-transporting material. The interaction between the σ* orbital of the silicon atom and the π* orbital of the butadiene moiety contributes to its unique properties .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,3,4,5-Hexaphenylsilole: Known for its aggregation-induced emission (AIE) properties.
2,3,4,5-Tetraphenylsilole: Exhibits similar electronic properties but with different substituents.
Uniqueness
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its combination of methyl and phenyl groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Propiedades
Número CAS |
54797-05-6 |
|---|---|
Fórmula molecular |
C13H18Si |
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
1,3,4-trimethyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C13H18Si/c1-11-9-14(3,10-12(11)2)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Clave InChI |
OWCZXLLXIGBHOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C[Si](C1)(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
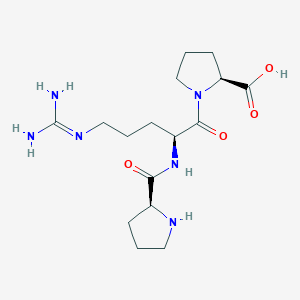
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
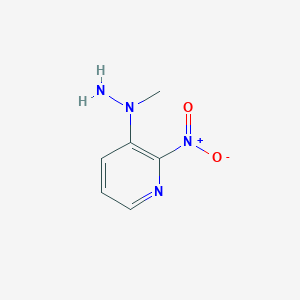

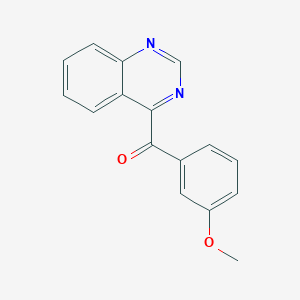
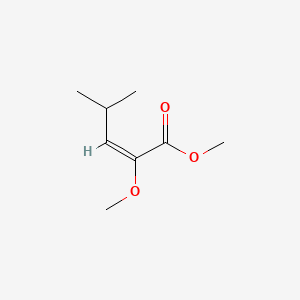
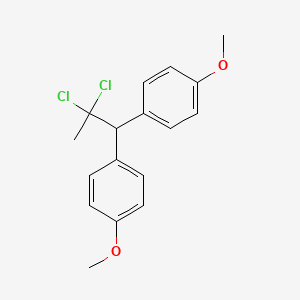
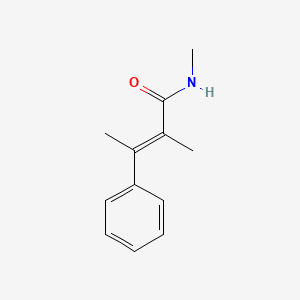
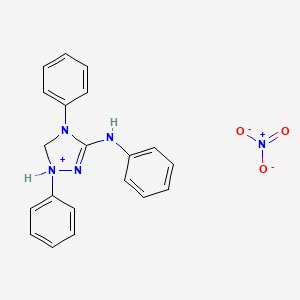
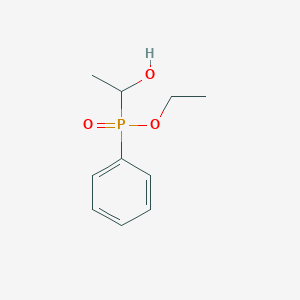
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
